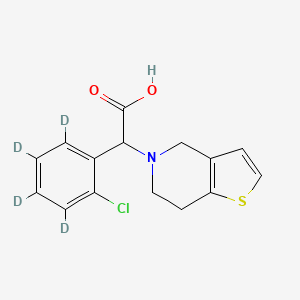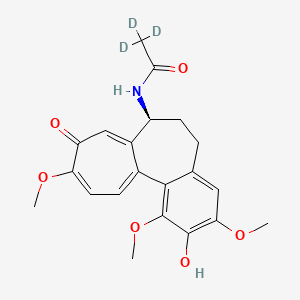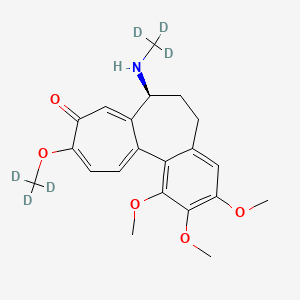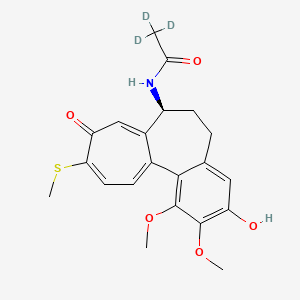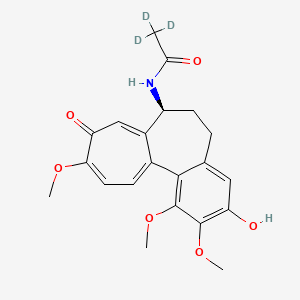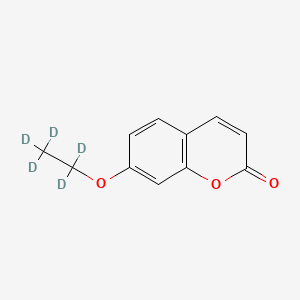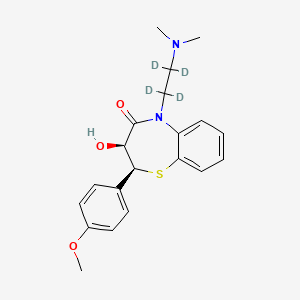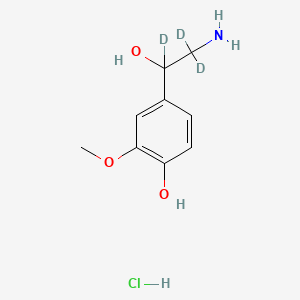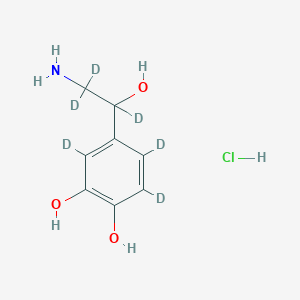
Levonorgestrel-d6 ((-)-Norgestrel-d6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labelled Levonorgestrel, which is a synthetic progestogen used as an active ingredient in some hormonal contraceptives.
Aplicaciones Científicas De Investigación
1. Endometrial Hyperplasia Treatment
Levonorgestrel has been studied for its effectiveness in treating nonatypical and atypical endometrial hyperplasia. A study by Wildemeersch and Dhont (2003) using a levonorgestrel-releasing intrauterine system showed a 100% cure rate in women with endometrial hyperplasia, offering a potential alternative to hysterectomy (Wildemeersch & Dhont, 2003).
2. Impact on Steroid Receptors and Ki67 in Pregnancy
Meng et al. (2009) researched levonorgestrel's effects on steroid receptors and Ki67 in first-trimester decidua and chorionic villi. Their study found that postovulatory administration of levonorgestrel did not affect the expressions of estrogen and progesterone receptors, androgen receptor, or Ki67 in early pregnancy (Meng et al., 2009).
3. Comparison with Systemic Medroxyprogesterone for Endometrial Hyperplasia
Vereide et al. (2003) compared the effects of intrauterine levonorgestrel and systemic medroxyprogesterone on endometrial hyperplasia. They found that local application of levonorgestrel was a better therapy for endometrial hyperplasia compared to per-oral gestagen treatment (Vereide et al., 2003).
4. Effect on Endometrial Receptivity Markers
A study by Meng et al. (2009) investigated levonorgestrel's effect on endometrial receptivity markers in a three-dimensional human endometrial cell culture model. The study concluded that levonorgestrel did not affect the expression of these markers, in contrast to mifepristone (Meng et al., 2009).
5. Influence on Fish Sex Differentiation
Shi et al. (2021) explored the effects of levonorgestrel on gonadal differentiation and sex determination in zebrafish. Their findings indicated that levonorgestrel and dydrogesterone promote testicular differentiation via different pathways, leading to a male bias in fish populations (Shi et al., 2021).
6. Effects on Cell Proliferation and Steroid Receptors in Endometriosis
Gomes et al. (2009) studied the effects of levonorgestrel on cell proliferation, apoptosis markers, and hormone receptors in endometriosis lesions and normal endometrium. The study concluded that levonorgestrel reduced cell proliferation and the expression of progesterone and estrogen receptors, and increased Fas expression in patients with endometriosis (Gomes et al., 2009).
7. Adsorption and Degradation in Soils
Tang et al. (2012) conducted studies on the adsorption and degradation of levonorgestrel in soils. Their findings showed that levonorgestrel's adsorption on soils was predominantly influenced by total organic carbon, and its degradation was microbially mediated (Tang et al., 2012).
Propiedades
Número CAS |
793-67-7 |
|---|---|
Nombre del producto |
Levonorgestrel-d6 ((-)-Norgestrel-d6) |
Fórmula molecular |
C21H22O2D6 |
Peso molecular |
318.49 |
Apariencia |
White to Pale Yellow Solid |
melting_point |
228-239°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
797-63-7 (unlabelled) |
Sinónimos |
(-)-Norgestrel-2,2,4,6,6,10-d6; 17-Ethynyl-18-methyl-19-nortestosterone-d6; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Levonorgestrel-d6; |
Etiqueta |
Norgestrel Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
